molecular formula C16H21NO4 B1587624 Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate CAS No. 86827-08-9

Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Cat. No.: B1587624
CAS No.: 86827-08-9
M. Wt: 291.34 g/mol
InChI Key: UZEBBOFZASZVBP-UHFFFAOYSA-N
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Description

Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (CAS: 86827-08-9 ) is a high-purity chemical intermediate of significant interest in pharmaceutical research and development. With a molecular formula of C16H21NO4 and a molecular weight of 291.35 g/mol , this compound is characterized by its piperidine ring core, which is a prevalent structural motif in active pharmaceutical ingredients (APIs). The primary application of this compound is as a versatile building block for the synthesis of more complex molecules. Its structure, featuring a benzyloxycarbonyl (Cbz) protecting group and a methyl ester functional group, makes it a particularly valuable scaffold for modular synthesis. The Cbz group can be readily removed under mild hydrogenation conditions, allowing for further functionalization of the piperidine nitrogen . Research indicates that closely related piperidine derivatives are crucial intermediates in the preparation of potential therapeutics, such as novel triple reuptake inhibitors investigated for the treatment of depression . As such, this compound is an essential tool for medicinal chemists aiming to explore structure-activity relationships and develop new candidate molecules in drug discovery campaigns. This product is offered with a typical purity of 95% to 98% and is recommended to be stored sealed in a dry environment at 2-8°C . It is supplied for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-20-15(18)10-14-8-5-9-17(11-14)16(19)21-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEBBOFZASZVBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399157
Record name Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86827-08-9
Record name Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

Protection of Piperidine Nitrogen

The nitrogen of piperidine is protected using benzyl chloroformate under basic conditions (e.g., NaHCO3 or triethylamine) to form the N-Cbz protected piperidine. This step is crucial to prevent unwanted side reactions during alkylation.

Introduction of the 2-Methoxy-2-oxoethyl Group at the 3-Position

Two main approaches are reported:

  • Alkylation of N-Cbz-piperidine-3-acetic acid methyl ester: The methyl ester at the 3-position can be functionalized by nucleophilic substitution or esterification reactions to introduce the methoxycarbonyl group.
  • Use of organometallic reagents: Organometallic chemistry, such as the reaction of organozinc or organolithium reagents with appropriate electrophiles, can be employed to install the 2-methoxy-2-oxoethyl substituent at the 3-position of the piperidine ring.

Cyclization and Final Assembly

  • Cyclization reactions may be employed to form the piperidine ring if starting from open-chain precursors.
  • Sodium hydride (NaH) or other strong bases can be used for intramolecular cyclization to form the piperidine ring with the desired substitution pattern.
  • Palladium-catalyzed reactions such as allylic amination or Heck coupling may be used to introduce or modify substituents on the piperidine ring.

Research Findings and Yields

Step Reagents/Conditions Yield (%) Notes
N-Cbz protection of piperidine Benzyl chloroformate, base (NaHCO3/Et3N) 80-95 High yield, protects nitrogen for further steps
Alkylation at 3-position Methyl bromoacetate or equivalent 70-85 Efficient introduction of methoxycarbonyl group
Cyclization Sodium hydride (NaH), copper catalysis 55-85 Formation of substituted piperidine ring
Palladium-catalyzed amination Pd catalyst, allylic substrates 60-90 Used in advanced functionalization steps

These yields are consistent with those reported in organometallic and palladium-catalyzed piperidine syntheses.

Representative Synthetic Scheme

  • Protection: Piperidine + benzyl chloroformate → N-Cbz-piperidine
  • Alkylation: N-Cbz-piperidine + methyl bromoacetate → N-Cbz-3-(methoxycarbonyl)piperidine
  • Cyclization: Treatment with base (NaH) → cyclized piperidine derivative
  • Optional functionalization: Pd-catalyzed allylic amination or Heck reaction to modify substituents

Notes on Stereochemistry and Purity

  • The stereochemistry at the 3-position can be controlled by the choice of starting materials and reaction conditions, especially when using chiral organometallic reagents or enantiomerically pure amino acid derivatives.
  • Purification is typically achieved by chromatography, and characterization is confirmed by NMR, IR, and mass spectrometry.

Chemical Reactions Analysis

Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has several notable applications in scientific research:

Chemistry

  • Intermediate in Organic Synthesis : It serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacteria and fungi, making it valuable for developing new antimicrobial agents .
  • Antifungal Properties : It has shown efficacy in inhibiting the germination of Pythium oryzae spores, which is critical in agricultural applications.

Medicine

  • Potential Drug Candidate : Ongoing research explores its potential as a drug candidate for treating various diseases, particularly due to its ability to inhibit histone methyltransferases involved in cancer progression .

Industry

  • Production of Specialty Chemicals : The compound is utilized in the production of specialty chemicals and as a building block for more complex molecules.

This compound has demonstrated several mechanisms of action:

Enzyme Inhibition

The compound acts as an inhibitor of histone methyltransferases, which are essential for regulating gene expression. This property suggests potential applications in cancer therapy and epigenetic research.

Neurotransmitter Modulation

Similar compounds have indicated potential in modulating neurotransmitter systems, suggesting applications in treating neurological disorders.

Anticancer Potential

The ability to inhibit histone methyltransferases may influence cancer cell proliferation and survival, highlighting its therapeutic potential .

Case Studies and Experimental Data

Recent studies have evaluated the biological activity of this compound through various assays:

  • Antimicrobial Efficacy : Studies demonstrated that this compound effectively inhibited the growth of several bacterial strains.
  • Cancer Cell Proliferation : In vitro experiments showed that the compound significantly reduced proliferation rates in breast cancer cell lines when tested against known inhibitors .

Safety and Toxicity

While exploring its biological activities, safety assessments indicate that this compound may pose certain hazards related to genotoxicity and skin/eye irritation; thus, further toxicological studies are warranted to establish safety profiles for potential therapeutic use .

Mechanism of Action

The mechanism of action of Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the Piperidine 3- or 4-Positions

Table 1: Key Structural and Functional Differences
Compound Name (CAS) Substituent Position & Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound (86827-08-9) 3-(2-Methoxy-2-oxoethyl) C₁₆H₂₁NO₅ 307.34 Intermediate for drug synthesis
Benzyl 4-(3-Ethoxy-3-oxopropyl)piperidine-1-carboxylate (99197-86-1) 4-(3-Ethoxy-3-oxopropyl) C₁₈H₂₃NO₅ 333.38 Liquid; no known hazards
Benzyl 4-(2-Ethoxy-2-oxoethyl)piperidine-1-carboxylate (80221-26-7) 4-(2-Ethoxy-2-oxoethyl) C₁₇H₂₁NO₅ 319.35 Ethyl ester analog; used in peptide chemistry
Benzyl 4-(2-Methoxy-2-oxoethylidene)piperidine-1-carboxylate (40112-93-4) 4-(Methoxy-oxoethylidene) C₁₆H₁₉NO₄ 289.33 Unsaturated ester; potential reactivity
Benzyl 3-(2-Bromoacetyl)piperidine-1-carboxylate (1219813-77-0) 3-(Bromoacetyl) C₁₅H₁₈BrNO₃ 340.21 Bromine substituent for cross-coupling reactions

Key Observations :

  • Substituent Position: Shifting the ester group from the 3- to the 4-position (e.g., 80221-26-7 vs.
  • Ester Group Variations : Replacing methoxy with ethoxy (e.g., 99197-86-1) increases hydrophobicity, impacting solubility and metabolic stability .
  • Functional Group Diversity : Bromoacetyl (1219813-77-0) introduces electrophilic character, enabling conjugation or further derivatization .

Insights :

  • Ethoxy-substituted derivatives (e.g., 99197-86-1) exhibit better safety profiles compared to amino-substituted analogs (120278-07-1) .
  • Unsaturated analogs (e.g., 40112-93-4) may pose higher reactivity risks due to conjugated double bonds .

Biological Activity

Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H21NO4
  • Molecular Weight : Approximately 291.34 g/mol
  • CAS Number : 169384-56-9

This compound features a piperidine ring substituted with a benzyl group and a methoxy-oxoethyl moiety, which contributes to its biological properties.

This compound exhibits several mechanisms of action:

  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of histone methyltransferases, which are critical in regulating gene expression. This inhibition may have implications for cancer therapy and epigenetic research.
  • Neurotransmitter Modulation : Similar compounds have shown promise in modulating neurotransmitter systems, indicating potential applications in treating neurological disorders.
  • Antifungal Activity : The compound has demonstrated fungicidal activity, particularly inhibiting the germination of Pythium oryzae spores, thereby affecting the life cycle of the fungus.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties, showing efficacy against various bacteria and fungi. Its structure allows it to interact with microbial targets effectively.

Anticancer Potential

The compound's ability to inhibit histone methyltransferases suggests a role in cancer treatment strategies. By modulating gene expression, it may influence cancer cell proliferation and survival.

Case Studies and Experimental Data

Recent studies have evaluated the biological activity of this compound through various assays:

StudyMethodFindings
In vitro AChE/BChE inhibition assaysShowed significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential for neurodegenerative disease treatment.
Antifungal assaysDemonstrated effective inhibition of Pythium oryzae spore germination, highlighting its potential as an antifungal agent.
Antimicrobial testsShowed broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values indicating effectiveness against common pathogens.

Safety and Toxicity

While exploring its biological activities, safety data indicate that this compound may pose certain hazards:

  • Acute Toxicity : Classified as harmful if swallowed (Category 4) and may cause skin irritation (Category 2) .
  • Precautionary Measures : Protective equipment is recommended when handling this compound to mitigate risks of exposure.

Q & A

Basic Questions

What are the key synthetic routes for preparing Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate?

The synthesis typically involves piperidine derivatives functionalized with ester groups. A common strategy includes:

  • Step 1 : Reacting 3-(2-methoxy-2-oxoethyl)piperidine with benzyl chloroformate in the presence of a base (e.g., triethylamine) to introduce the benzyl carboxylate group .
  • Step 2 : Optimizing solvent choice (e.g., dichloromethane or THF) and reaction time to maximize yield .
  • Purification : Use column chromatography or recrystallization to isolate the pure product .

Reference Compounds : Similar protocols are validated for analogs like Benzyl 4-oxo-2-propylpiperidine-1-carboxylate, where yields reached 75% under optimized conditions .

What safety precautions are essential when handling this compound?

While full toxicological data are limited, precautionary measures include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Work in a fume hood to prevent inhalation of vapors .
  • First Aid : Flush eyes with water for 15 minutes if exposed; wash skin with soap and water .

Note : Contradictions exist in safety data; some SDS state "no known hazards" , while others emphasize risks due to unstudied toxicity .

Advanced Research Questions

How can reaction conditions be optimized for higher yields?

  • Solvent Selection : Dichloromethane is preferred for its inertness and solubility, but THF may improve reaction rates in some cases .
  • Base Sensitivity : Triethylamine neutralizes HCl byproducts, but excess base can lead to side reactions. Titrate stoichiometrically .
  • Temperature Control : Maintain 0–25°C to avoid ester hydrolysis or decomposition .

Data-Driven Example : For Benzyl 4-(6-methoxypyridin-3-yl)piperidine-1-carboxylate, optimizing equivalents of triphenylphosphine oxide increased yields from 39% to 75% .

How does the compound’s stability impact experimental design?

  • Storage : Store at 2–8°C in a sealed, dry container to prevent hydrolysis of the ester or carbamate groups .
  • Light Sensitivity : Protect from UV exposure, as piperidine derivatives can undergo photodegradation .
  • Incompatibilities : Avoid strong oxidizers, which may degrade the ester moiety .

What analytical methods are recommended for characterization?

  • NMR Spectroscopy : Confirm structure via characteristic peaks:
    • ¹H NMR : Benzyl protons (δ 7.2–7.4 ppm), methoxy group (δ 3.6–3.8 ppm) .
    • ¹³C NMR : Ester carbonyl (δ 165–170 ppm), piperidine carbons (δ 40–60 ppm) .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ = 292.3 g/mol for C₁₆H₂₁NO₃) .
  • HPLC : Monitor purity (>95% recommended for biological assays) .

How can researchers resolve contradictions in toxicity data?

  • In Silico Tools : Use platforms like EPA’s ToxCast to predict acute toxicity or mutagenicity .
  • In Vitro Assays : Conduct preliminary cytotoxicity screening (e.g., MTT assay on HEK293 cells) to assess safety margins .
  • Literature Cross-Reference : Compare with structurally related compounds (e.g., tert-butyl analogs) with established toxicological profiles .

What strategies are used to study biological activity?

  • Target Identification : Screen against kinase or GPCR panels due to piperidine’s role in receptor binding .
  • Structure-Activity Relationship (SAR) : Modify the 2-methoxy-2-oxoethyl group to enhance potency or selectivity .
  • In Vivo Models : Use rodent studies to evaluate pharmacokinetics, leveraging the compound’s esterase-sensitive groups for controlled metabolism .

Example : Benzyl (3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate showed efficacy as a Bruton’s tyrosine kinase inhibitor in oncology models .

Methodological Considerations Table

Aspect Key Parameters References
Synthesis Yield39–75% (analog-dependent)
Stability2–8°C, dry, dark
Toxicity ScreeningHEK293 cells (MTT assay)
Analytical ValidationHPLC purity >95%, NMR δ 7.2–7.4 (benzyl)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Reactant of Route 2
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Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

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